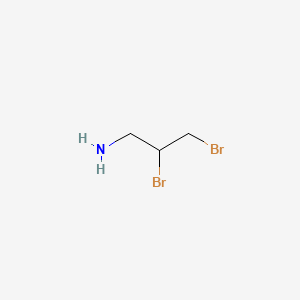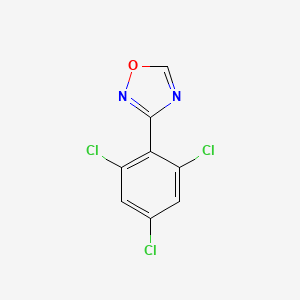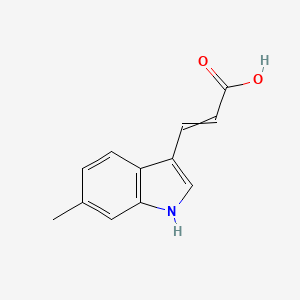![molecular formula C11H13F3N4O3 B12442933 tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is an organic compound that features a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthesis is approximately 59.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the trifluoroacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced carbamate derivatives .
Applications De Recherche Scientifique
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ceftolozane, a fifth-generation cephalosporin antibiotic.
Organic Synthesis: It serves as a building block for the construction of diverse heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoroacetyl-containing compounds. Examples are:
- 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxamide
- tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
Uniqueness
tert-Butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate is unique due to its combination of a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C11H13F3N4O3 |
|---|---|
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
Clé InChI |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


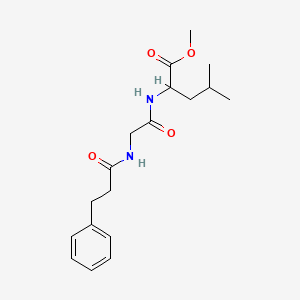
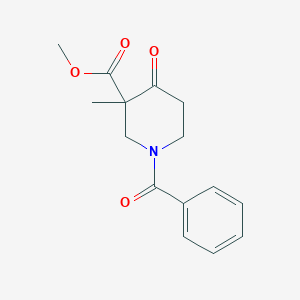
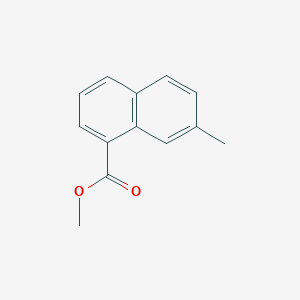
![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

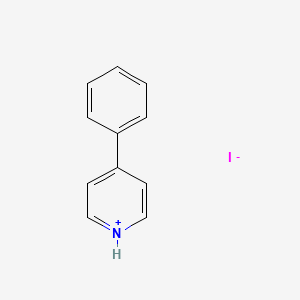
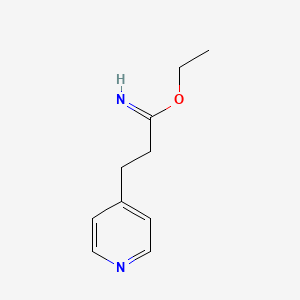
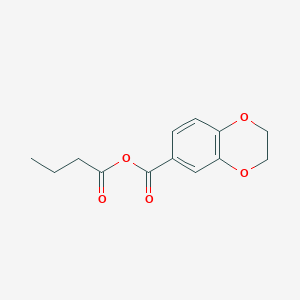
![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
